molecular formula C7H15NO3 B2535563 2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 2089622-54-6

2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol

Cat. No. B2535563
CAS RN: 2089622-54-6
M. Wt: 161.201
InChI Key: MKDRHMDHWIBVRH-PRJDIBJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol” is a chemical compound with the CAS Number: 2089622-54-6 . It has a molecular weight of 161.2 . The compound is stored at a temperature of 4°C and is in the form of an oil .


Synthesis Analysis

The synthesis of similar compounds, such as β-amino alcohols, has been achieved through the ring-opening of epoxides with amines . This process was catalyzed by lipase TL IM from Thermomyces lanuginosus in a continuous-flow reactor . The reaction conditions were benign (35 °C) and the residence time was short (20 min) .

It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Chemical Building Blocks

A versatile chiral C4 building block for 2-aminoalkanols, including the synthesis of potent HIV-protease inhibitor nelfinavir, demonstrates the compound's role in developing therapeutic agents. This chemical's versatility is underscored by its application in creating optically active 2-amino-1,3,4-butanetriol and its use in stereospecific synthesis of diastereomers (Inaba et al., 2000).

Applications in Antiviral Research

The compound's utility extends to antiviral research, as demonstrated by the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue with high biological activities against HIV and HBV. The key intermediate used in this synthesis underscores the chemical's significance in developing antiviral therapies (Wu et al., 2004).

Advanced Material Synthesis

In materials science, the compound has been utilized in the synthesis of carbonylated peptides, indicating its potential in creating novel materials with specific biological functions. The research aimed at designing an efficient method for the solid-phase synthesis of these peptides, highlighting the compound's role in advancing material science and peptide research (Waliczek et al., 2015).

Catalysis and Complex Formation

Further applications include its use in catalysis and the formation of new vic-dioxime complexes, which have implications in coordination chemistry and potential industrial applications. The synthesis of ligands and their complexes with various metals showcases the compound's versatility in forming structurally complex and functionally diverse materials (Canpolat & Kaya, 2005).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol” can be found on the product link provided .

properties

IUPAC Name

2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2)10-4-6(11-7)5(9)3-8/h5-6,9H,3-4,8H2,1-2H3/t5?,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDRHMDHWIBVRH-PRJDIBJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(CN)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C(CN)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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